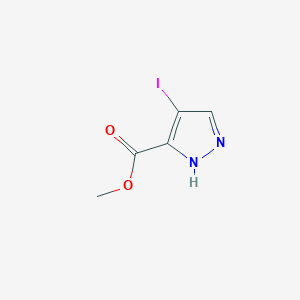

methyl 4-iodo-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality methyl 4-iodo-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-iodo-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-iodo-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVNKQJWKJVSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NN1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568619 | |

| Record name | Methyl 4-iodo-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136944-79-1 | |

| Record name | Methyl 4-iodo-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-iodo-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-iodo-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and safety properties of Methyl 4-iodo-1H-pyrazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The strategic placement of iodo, ester, and reactive NH functionalities makes it a versatile intermediate for the synthesis of complex molecular architectures. This document is intended to serve as a practical resource for laboratory researchers and professionals in the field of drug development.

Core Molecular Characteristics

Methyl 4-iodo-1H-pyrazole-3-carboxylate is a functionalized pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which imparts unique electronic properties and hydrogen bonding capabilities. The presence of an iodine atom at the 4-position provides a reactive handle for various cross-coupling reactions, while the methyl carboxylate group at the 3-position offers a site for further derivatization, such as amidation or reduction.

The structure of this compound is as follows:

Caption: Chemical structure of Methyl 4-iodo-1H-pyrazole-3-carboxylate.

Physicochemical Properties

A summary of the key physical and chemical properties of Methyl 4-iodo-1H-pyrazole-3-carboxylate is presented in the table below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 136944-79-1 | [1][2][3][4] |

| Molecular Formula | C₅H₅IN₂O₂ | [1][2][3][4] |

| Molecular Weight | 252.01 g/mol | [1][2] |

| Appearance | Solid | [5] |

| Purity | Typically ≥97% | [2] |

| Boiling Point (Predicted) | 338.5 ± 22.0 °C at 760 mmHg | [6] |

| Storage Temperature | 2-8°C, keep in a dark place, sealed in dry conditions | [5] |

Note: Experimental data for melting point and solubility are not consistently available in the literature. Researchers should determine these properties experimentally for their specific samples.

Synthesis and Reactivity

Plausible Synthetic Route

While a specific, detailed synthesis for methyl 4-iodo-1H-pyrazole-3-carboxylate is not widely published, a plausible and logical synthetic route can be devised based on established pyrazole chemistry. The synthesis would likely begin with a commercially available starting material, such as methyl 1H-pyrazole-3-carboxylate, followed by direct iodination.

The key transformation is the electrophilic substitution of iodine onto the electron-rich pyrazole ring. The 4-position is typically the most susceptible to electrophilic attack in pyrazole systems that are unsubstituted at this position.

Caption: Proposed synthetic workflow for Methyl 4-iodo-1H-pyrazole-3-carboxylate.

Experimental Protocol (Proposed):

-

Dissolution: Dissolve methyl 1H-pyrazole-3-carboxylate in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane, in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Reagent Addition: Add an iodinating agent. A common and effective method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide or iodine monochloride (ICl)[7]. The oxidizing agent is crucial to regenerate the electrophilic iodine species and drive the reaction to completion. The iodinating agent should be added portion-wise or via a dropping funnel to control the reaction rate and temperature.

-

Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is typically quenched with a reducing agent, such as an aqueous solution of sodium thiosulfate, to remove any unreacted iodine.

-

Isolation and Purification: The product can then be isolated by extraction into an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure methyl 4-iodo-1H-pyrazole-3-carboxylate.

Chemical Reactivity and Applications

The chemical utility of methyl 4-iodo-1H-pyrazole-3-carboxylate stems from its trifunctional nature:

-

The N-H group of the pyrazole ring can be alkylated or arylated to introduce substituents at the N1 position. It's important to note that alkylation of asymmetrically substituted 1H-pyrazoles can often lead to a mixture of regioisomers[8].

-

The C-I bond is a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of various aryl, heteroaryl, or alkynyl groups at the 4-position of the pyrazole core.

-

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or reduced to the corresponding alcohol.

This multifunctionality makes it an invaluable building block for creating diverse chemical libraries for drug discovery and for the synthesis of functional materials.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

In a typical deuterated solvent like DMSO-d₆ or CDCl₃, the ¹H NMR spectrum is expected to show:

-

A singlet for the methyl protons of the ester group (-OCH₃) at approximately 3.8-4.0 ppm.

-

A singlet for the proton at the 5-position of the pyrazole ring (C5-H) at approximately 7.8-8.5 ppm.

-

A broad singlet for the N-H proton of the pyrazole ring, with a chemical shift that can vary significantly depending on the solvent and concentration (typically in the range of 12-14 ppm in DMSO-d₆).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to display signals for all five carbon atoms:

-

The methyl carbon of the ester group (-OCH₃) at around 52-55 ppm.

-

The carbon at the 4-position (C4-I), which will be significantly shifted to a lower field (upfield) due to the heavy atom effect of iodine, likely in the range of 60-80 ppm.

-

The carbonyl carbon of the ester group (C=O) at approximately 160-165 ppm.

-

The two remaining pyrazole ring carbons (C3 and C5) in the aromatic region, typically between 130-150 ppm.

Mass Spectrometry

In an electron impact (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or [M+H]⁺ would be expected at m/z 252 or 253, respectively. A characteristic isotopic pattern for iodine would also be observed.

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions. The safety information for methyl 4-iodo-1H-pyrazole-3-carboxylate is summarized below, based on data for the compound and its close structural analogues.

Hazard Statements: [5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [5]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If handling large quantities or if dust formation is likely, use a NIOSH-approved respirator with an appropriate particulate filter.

-

General Hygiene: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.

The following diagram outlines the standard safety protocol for handling this compound.

Caption: Recommended safety workflow for handling Methyl 4-iodo-1H-pyrazole-3-carboxylate.

Conclusion

Methyl 4-iodo-1H-pyrazole-3-carboxylate is a valuable and versatile building block for chemical synthesis. Its unique combination of reactive sites allows for the construction of a wide array of complex molecules with potential applications in pharmaceuticals and materials science. A thorough understanding of its physical properties, synthetic routes, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.

References

Sources

- 1. 136944-79-1 CAS MSDS (1H-Pyrazole-3-carboxylic acid, 4-iodo-, methyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. keyorganics.net [keyorganics.net]

- 4. 136944-79-1|Methyl 4-iodo-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 5. rsc.org [rsc.org]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. epubl.ktu.edu [epubl.ktu.edu]

methyl 4-iodo-1H-pyrazole-3-carboxylate CAS number 136944-79-1

An In-Depth Technical Guide to Methyl 4-iodo-1H-pyrazole-3-carboxylate (CAS: 136944-79-1): A Key Intermediate in Synthetic Chemistry

Introduction

Methyl 4-iodo-1H-pyrazole-3-carboxylate, identified by CAS Number 136944-79-1, is a pivotal heterocyclic building block in the fields of medicinal chemistry, drug discovery, and materials science.[1] Its structure, featuring a pyrazole core functionalized with both an iodine atom and a methyl ester, offers a versatile platform for synthetic diversification. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active molecules, while the iodo-substituent serves as a highly reactive handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition metal-catalyzed cross-coupling reactions.[2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, reactivity, and applications.

Physicochemical Properties and Safety Data

The fundamental properties of Methyl 4-iodo-1H-pyrazole-3-carboxylate are summarized below. This data is essential for its proper handling, storage, and use in experimental design.

| Identifier | Data | Reference |

| CAS Number | 136944-79-1 | [3][4][5][6] |

| IUPAC Name | methyl 4-iodo-1H-pyrazole-3-carboxylate | |

| Molecular Formula | C₅H₅IN₂O₂ | [5][6] |

| Molecular Weight | 252.01 g/mol | [5][6] |

| Physical Form | Solid | |

| Predicted Boiling Point | 338.5 ± 22.0 °C | [3] |

| Predicted Density | 2.083 ± 0.06 g/cm³ | [3] |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [3] |

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Synthesis and Purification

The synthesis of methyl 4-iodo-1H-pyrazole-3-carboxylate is typically achieved through the direct electrophilic iodination of its non-halogenated precursor, methyl 1H-pyrazole-3-carboxylate. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, which preferentially occurs at the C4 position due to the directing effects of the two nitrogen atoms.

Causality of Experimental Choices

-

Choice of Iodinating Agent: Iodine (I₂) is used as the iodine source. However, as an electrophile, I₂ is relatively weak. Its reaction with the pyrazole ring is often reversible. To drive the reaction forward, an oxidizing agent (e.g., nitric acid, hydrogen peroxide, or iodic acid) is added.[7] The oxidant converts the iodide (I⁻) byproduct back into electrophilic I₂, preventing the reverse reaction and ensuring high conversion. Alternatively, a more potent electrophilic iodine source like N-Iodosuccinimide (NIS) can be used in an appropriate solvent.

-

Solvent Selection: A polar aprotic solvent like Dichloromethane (DCM) or Acetonitrile is often chosen to dissolve the starting materials without participating in the reaction.

-

Workup Procedure: The reaction is quenched with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃). This step is critical to neutralize and remove any unreacted iodine from the reaction mixture, which would otherwise contaminate the final product. An aqueous workup follows to remove inorganic salts and other water-soluble impurities.

-

Purification: Recrystallization or silica gel column chromatography is employed for purification. The choice depends on the purity of the crude product and the nature of the impurities. Recrystallization is often sufficient if the primary impurities are residual starting material or minor side products with different solubility profiles.

Detailed Experimental Protocol: Electrophilic Iodination

-

Reaction Setup: To a solution of methyl 1H-pyrazole-3-carboxylate (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stir bar, add N-Iodosuccinimide (NIS) (1.1 eq).

-

Reaction Execution: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

-

Quenching and Workup: Upon completion, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate (2 x 20 mL) to remove excess iodine, followed by water (1 x 20 mL) and brine (1 x 20 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford methyl 4-iodo-1H-pyrazole-3-carboxylate as a solid.

Synthesis Workflow Diagram

Caption: Versatility of the C-I bond in cross-coupling reactions.

Analytical Characterization

The identity and purity of methyl 4-iodo-1H-pyrazole-3-carboxylate are confirmed using standard analytical techniques. The expected spectral characteristics are as follows:

-

¹H NMR: The spectrum should show a singlet for the pyrazole C5-H proton, a singlet for the N-H proton (which may be broad and is D₂O exchangeable), and a singlet for the methyl ester protons (-OCH₃). The chemical shifts will be influenced by the electron-withdrawing effects of the iodo and ester groups.

-

¹³C NMR: The spectrum will display five distinct carbon signals: one for the methyl ester carbon, one for the ester carbonyl carbon, and three for the pyrazole ring carbons (C3, C4, C5). The C4 carbon, bonded to iodine, will show a characteristic upfield shift compared to its non-iodinated analog due to the heavy atom effect.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 252.01). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. [2]* Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (typically broad, ~3200-3400 cm⁻¹), the C=O stretch of the ester group (~1700-1730 cm⁻¹), and C-O stretching bands.

Conclusion

Methyl 4-iodo-1H-pyrazole-3-carboxylate is a high-value, versatile synthetic intermediate. Its well-defined reactivity, particularly the capacity for the iodo-group to participate in a wide array of palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for medicinal chemists and materials scientists. Understanding its synthesis, handling requirements, and reaction profiles enables researchers to efficiently leverage this building block in the creation of novel and complex molecular architectures with significant potential in drug discovery and beyond.

References

-

Molbase. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4-iodo-, methyl ester | 136944-79-1. Retrieved from [Link]

-

PharmaCompass. (n.d.). CAS NO. 136944-79-1 | 1H-Pyrazole-3-carboxylic acid, 4-iodo-, methyl ester. Retrieved from [Link]

-

Kumpins, V. et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(vi), 54-71. Retrieved from [Link]

- Google Patents. (2020). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.

-

MySkinRecipes. (n.d.). 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

Šačkus, A. et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Retrieved from [Link]

-

Kaunas University of Technology. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supporting Information Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular CN cross-coupling of primary allylamines. Retrieved from [Link]

-

ChemUniverse. (n.d.). METHYL 4-IODO-1H-PYRAZOLE-3-CARBOXYLATE [P46671]. Retrieved from [Link]

Sources

- 1. 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid [myskinrecipes.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. 136944-79-1 | CAS DataBase [m.chemicalbook.com]

- 4. 1H-Pyrazole-3-carboxylic acid, 4-iodo-, methyl ester | 136944-79-1 [chemicalbook.com]

- 5. 136944-79-1 CAS MSDS (1H-Pyrazole-3-carboxylic acid, 4-iodo-, methyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]

A Technical Guide to Methyl 4-iodo-1H-pyrazole-3-carboxylate: A Versatile Building Block for Modern Drug Discovery

Abstract: Methyl 4-iodo-1H-pyrazole-3-carboxylate is a pivotal heterocyclic intermediate in medicinal chemistry and materials science. Its strategic placement of an iodine atom on the pyrazole core renders it an exceptionally versatile substrate for a wide array of metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its physicochemical properties, synthesis, and chemical reactivity. We will explore its critical role in the rapid construction of complex molecular architectures, with a particular focus on its application in drug discovery programs. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this powerful synthetic tool.

Core Physicochemical Properties and Identification

Methyl 4-iodo-1H-pyrazole-3-carboxylate is a stable, solid organic compound. The key to its utility lies in its structure: a pyrazole ring substituted with a methyl ester at position 3 and a highly reactive iodine atom at position 4. This specific arrangement makes it an ideal electrophilic partner in cross-coupling reactions.

It is crucial to distinguish this compound from its N-methylated analog, methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, which has different physical properties and reactivity profiles due to the absence of the N-H proton. The N-H proton in the title compound can influence solubility, participate in hydrogen bonding, and may require a protection strategy in certain reaction schemes.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅IN₂O₂ | [1] |

| Molecular Weight | 252.01 g/mol | [1][2] |

| CAS Number | 136944-79-1 | [1] |

| Appearance | Typically a solid | [3][4] |

| Purity | Commercially available up to 97% | [1] |

| Canonical SMILES | C1=C(C(=NN1)C(=O)OC)I | N/A |

| InChI Key | VZUROFCRGQJDQW-UHFFFAOYSA-N | N/A |

| Related Compound (N-Methyl) | Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate | [5][6][7] |

| Related Compound MW | 266.04 g/mol | [5][8] |

| Related Compound CAS | 75092-25-0 | [5][6][7][8] |

Synthesis and Purification Strategies

The synthesis of 4-iodopyrazole scaffolds generally involves the direct iodination of a pyrazole precursor. While specific literature for the direct synthesis of methyl 4-iodo-1H-pyrazole-3-carboxylate is sparse, general methods can be adapted. A common approach involves the cyclization of a β-keto ester with hydrazine to form the pyrazole ring, followed by regioselective iodination.

Alternatively, a more direct route involves the iodination of a pre-formed pyrazole ester. For instance, the synthesis of related compounds like 1-methyl-4-iodopyrazole has been achieved by reacting 1-methylpyrazole with iodine in the presence of an oxidant like hydrogen peroxide, which removes the hydrogen iodide byproduct and drives the reaction forward.[9]

A plausible synthetic route would involve:

-

Formation of the Pyrazole Ring: Reaction of a suitable β-ketoester precursor, such as dimethyl 2-formyl-3-oxosuccinate, with hydrazine hydrate.

-

Iodination: Regioselective iodination at the C4 position using an iodinating agent like N-Iodosuccinimide (NIS) or iodine with an oxidizing agent. The electron-withdrawing nature of the carboxylate group at C3 directs the electrophilic iodination to the C4 position.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure compound.

Chemical Reactivity and Mechanistic Considerations

The synthetic power of methyl 4-iodo-1H-pyrazole-3-carboxylate stems from the high reactivity of its carbon-iodine bond in metal-catalyzed cross-coupling reactions. This bond is significantly weaker than the corresponding C-Br and C-Cl bonds, making oxidative addition to a low-valent metal catalyst (typically palladium) more facile and allowing for milder reaction conditions.[10][11]

This reagent is a key substrate for several transformative reactions:

-

Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters.[10]

-

Sonogashira Coupling: To synthesize alkynes by reacting with terminal alkynes.[10]

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.[10]

-

C-O Coupling Reactions: For synthesizing pyrazolyl ethers.[10][12][13]

Workflow for Palladium-Catalyzed Cross-Coupling

The general catalytic cycle for these reactions is a well-established process. The diagram below illustrates a typical workflow for utilizing this building block in a Suzuki-Miyaura coupling.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The Challenge of Deiodination

A primary competing side reaction when using 4-iodopyrazoles is deiodination (or hydrodehalogenation), where the iodine is replaced by a hydrogen atom.[14] This reduces the yield of the desired coupled product and complicates purification. Several factors can promote this undesired pathway:

-

Catalyst/Ligand Choice: Some systems are more prone to β-hydride elimination or other pathways that lead to deiodination. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired reductive elimination step, outcompeting deiodination.[14]

-

Base and Solvent: The choice of base and solvent is critical. Protic solvents can sometimes serve as a hydride source, increasing the rate of deiodination.[14]

-

Temperature: Higher temperatures can disproportionately increase the rate of the deiodination side reaction.[14]

Optimizing these parameters is essential for achieving high yields and purity.

Applications in Medicinal Chemistry and Drug Discovery

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly kinase inhibitors.[11] The ability to functionalize the C4 position of the pyrazole ring using methyl 4-iodo-1H-pyrazole-3-carboxylate allows for the systematic exploration of the chemical space around this core.

This building block enables a powerful strategy in drug discovery:

-

Core Synthesis: A reliable, large-scale synthesis of the iodopyrazole core.

-

Library Generation: Parallel synthesis using a diverse set of coupling partners (boronic acids, amines, alkynes) to rapidly generate a library of hundreds or thousands of distinct analogs.

-

Structure-Activity Relationship (SAR) Studies: Screening this library against a biological target (e.g., an enzyme or receptor) allows researchers to quickly identify "hits" and build a detailed understanding of how different substituents at the C4 position affect biological activity.

The methyl ester at the C3 position provides another handle for further modification, such as conversion to an amide, which is a common functional group in many bioactive molecules.[15]

Diversification of the Pyrazole Core

The following diagram illustrates how the methyl 4-iodo-1H-pyrazole-3-carboxylate core can be derivatized into a diverse set of compounds for a screening library.

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. scbt.com [scbt.com]

- 3. 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid [myskinrecipes.com]

- 4. 4-碘-1-甲基-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 75092-25-0|Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 7. parchem.com [parchem.com]

- 8. methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate | C6H7IN2O2 | CID 11369118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Synthesis and Application of Methyl 4-Iodo-1H-Pyrazole-3-Carboxylate: A Technical Guide for Drug Discovery

Introduction: The Privileged Role of Pyrazoles in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern drug discovery. Its remarkable versatility allows it to serve as a bioisosteric replacement for other aromatic systems and engage in a multitude of non-covalent interactions with biological targets. This has led to the successful development of a wide array of therapeutic agents across diverse disease areas.[1][2] Notable examples include the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and a host of kinase inhibitors in oncology.[1] The intrinsic properties of the pyrazole ring system, such as its electronic distribution and capacity for diverse substitutions, make it an exceptionally malleable scaffold for the medicinal chemist.[2] This guide focuses on a particularly valuable, yet under-documented, derivative: methyl 4-iodo-1H-pyrazole-3-carboxylate. The strategic placement of the iodo and methyl carboxylate functionalities transforms the simple pyrazole core into a powerful and versatile building block for the synthesis of complex, high-value molecules.

Physicochemical Properties and Structural Attributes

Methyl 4-iodo-1H-pyrazole-3-carboxylate is a crystalline solid at room temperature. The molecule's structure is characterized by a planar pyrazole ring, substituted at the 3-position with a methyl carboxylate group and at the 4-position with an iodine atom. The presence of the electron-withdrawing carboxylate group and the bulky iodine atom significantly influences the electronic and steric properties of the pyrazole ring, which in turn dictates its reactivity and potential biological interactions.

| Property | Value | Source |

| CAS Number | 136944-79-1 | [3] |

| Molecular Formula | C₅H₅IN₂O₂ | [3] |

| Molecular Weight | 252.01 g/mol | [3] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents | Inferred from structure |

The tautomeric nature of the N-unsubstituted pyrazole ring is a key feature, allowing for dynamic interactions and offering multiple points for further chemical modification.

Strategic Synthesis: A Two-Step Approach

The synthesis of methyl 4-iodo-1H-pyrazole-3-carboxylate can be efficiently achieved through a two-step process, commencing with the readily available methyl 1H-pyrazole-3-carboxylate. This synthetic strategy is designed for regioselectivity and high yield, providing a reliable source of this key intermediate.

Step 1: Regioselective Iodination of Methyl 1H-Pyrazole-3-Carboxylate

The first step involves the electrophilic iodination of the pyrazole ring. The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. This inherent reactivity allows for highly regioselective iodination.

Reaction Scheme:

Caption: Iodination of methyl 1H-pyrazole-3-carboxylate.

Experimental Protocol:

-

To a solution of methyl 1H-pyrazole-3-carboxylate (1.0 eq) in glacial acetic acid, add iodine (1.1 eq) and iodic acid (0.4 eq).

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a stirred solution of sodium thiosulfate to quench the excess iodine.

-

Neutralize the solution with a saturated sodium bicarbonate solution, which will precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield methyl 4-iodo-1H-pyrazole-3-carboxylate.

Mechanistic Insight:

The reaction proceeds via an electrophilic aromatic substitution mechanism. Iodic acid acts as an in-situ oxidizing agent, converting molecular iodine (I₂) into a more potent electrophilic iodine species (likely I⁺). The electron-rich C4 position of the pyrazole ring then attacks this electrophile, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the pyrazole ring, yielding the 4-iodo product. The acidic conditions facilitate the generation of the active electrophile.

Step 2: Esterification of 4-Iodo-1H-pyrazole-3-carboxylic Acid (Alternative Route)

An alternative and equally viable route involves the esterification of 4-iodo-1H-pyrazole-3-carboxylic acid. This approach is particularly useful if the carboxylic acid is the more readily available starting material.

Reaction Scheme:

Caption: Fischer esterification of 4-iodo-1H-pyrazole-3-carboxylic acid.

Experimental Protocol:

-

Suspend 4-iodo-1H-pyrazole-3-carboxylic acid (1.0 eq) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid and the catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired methyl ester.

Mechanistic Insight:

This reaction is a classic Fischer esterification. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the methyl ester. The use of excess methanol drives the equilibrium towards the product side.

Spectroscopic Characterization

Thorough characterization of methyl 4-iodo-1H-pyrazole-3-carboxylate is essential to confirm its identity and purity. The following are the expected spectroscopic data based on its structure and data from closely related compounds.[2][4]

¹H NMR Spectroscopy:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole C5-H | ~8.0-8.2 | s | - |

| O-CH₃ | ~3.9 | s | - |

| N-H | Broad singlet, variable | br s | - |

The chemical shift of the N-H proton can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (ester) | ~160-162 |

| C3-pyrazole | ~140-142 |

| C5-pyrazole | ~135-137 |

| C4-pyrazole | ~65-70 |

| O-CH₃ | ~52-53 |

The C4 carbon bearing the iodine atom is expected to be significantly shielded.

Infrared (IR) Spectroscopy:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch | 3100-3300 (broad) |

| C=O stretch (ester) | 1710-1730 |

| C=N stretch (pyrazole ring) | 1500-1550 |

| C-I stretch | 500-600 |

Mass Spectrometry (MS):

The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 252. The isotopic pattern of iodine would not be readily observed as it is monoisotopic.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of methyl 4-iodo-1H-pyrazole-3-carboxylate lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of kinase inhibitors. The carbon-iodine bond at the C4 position is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the strategic introduction of a wide variety of aryl, heteroaryl, and amino substituents, enabling the exploration of chemical space around the pyrazole core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Caption: Synthetic utility of methyl 4-iodo-1H-pyrazole-3-carboxylate.

This strategic functionalization at the C4 position allows medicinal chemists to probe interactions with specific pockets within the ATP-binding site of kinases, leading to the development of highly potent and selective inhibitors for various oncology and inflammatory disease targets.

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions must be taken when handling methyl 4-iodo-1H-pyrazole-3-carboxylate.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Methyl 4-iodo-1H-pyrazole-3-carboxylate is a high-value synthetic intermediate that offers a strategic entry point for the synthesis of diverse and complex molecular architectures. Its straightforward and regioselective synthesis, coupled with the versatility of the C-I bond for cross-coupling reactions, makes it an indispensable tool for researchers and scientists in the field of drug discovery, particularly for the development of novel kinase inhibitors. This guide provides a comprehensive overview of its synthesis, characterization, and application, empowering medicinal chemists to leverage its full potential in their research endeavors.

References

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]

-

Arkat USA, Inc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. [Link]

- Google Patents. (2020). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

-

PubChem. (n.d.). 4-Iodopyrazole. [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. [Link]

-

ChemUniverse. (n.d.). METHYL 4-IODO-1H-PYRAZOLE-3-CARBOXYLATE [P46671]. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profiling of Methyl 4-iodo-1H-pyrazole-3-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in a Research and Development Context

The solubility of a compound is a critical physicochemical parameter that dictates its utility in a multitude of applications. In drug discovery, for instance, poor aqueous solubility can be a major impediment to a candidate's progression, affecting its absorption and bioavailability.[1] Conversely, in organic synthesis, the solubility of a reagent in a given solvent determines the reaction conditions and can influence the yield and purity of the product.[2]

Methyl 4-iodo-1H-pyrazole-3-carboxylate, with its substituted pyrazole core, presents an interesting case for solubility analysis. The presence of both a polar ester group and a nonpolar iodinated ring system suggests a nuanced solubility profile that will be highly dependent on the choice of solvent. This guide will equip the researcher with the foundational knowledge and practical methodologies to comprehensively characterize the solubility of this and similar compounds.

Physicochemical Properties of Methyl 4-iodo-1H-pyrazole-3-carboxylate

Before embarking on experimental solubility determination, it is crucial to understand the inherent properties of the molecule that will influence its behavior. While a complete experimental profile is not available, we can infer much from its structure and from data available for analogous compounds.

Table 1: Known and Predicted Physicochemical Properties of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

| Property | Value/Prediction | Source |

| Molecular Formula | C6H7IN2O2 | [3] |

| Molecular Weight | 266.04 g/mol | [3] |

| XLogP3 | 1.1 | [3] |

| IUPAC Name | methyl 4-iodo-1-methylpyrazole-3-carboxylate | [3] |

The positive XLogP3 value suggests that the compound is likely to have a degree of lipophilicity, which would indicate a preference for nonpolar organic solvents over water.[3] However, the presence of the ester and pyrazole nitrogen atoms provides sites for hydrogen bonding, which can contribute to solubility in polar protic solvents.[4]

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" is a fundamental concept in this regard.[5]

The Role of Polarity

Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[6] Based on its structure, methyl 4-iodo-1H-pyrazole-3-carboxylate has both polar (ester, pyrazole ring) and nonpolar (iodine, methyl groups) characteristics. Therefore, its solubility is expected to be moderate in a range of solvents with varying polarities.

Temperature Effects

For most solids dissolving in a liquid, solubility increases with temperature.[7] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolved state.[8]

Molecular Size and Crystal Lattice Energy

Larger molecules can be more difficult to solvate, which can lead to lower solubility.[6] Additionally, the strength of the crystal lattice of the solid solute must be overcome by the solute-solvent interactions for dissolution to occur. Compounds with high melting points often have strong crystal lattice energies and, consequently, lower solubilities.

Experimental Determination of Solubility: A Step-by-Step Guide

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[9] It is a robust and reliable method that, when performed correctly, provides a self-validating measure of solubility.

The Shake-Flask Method: A Validated Protocol

This protocol is designed to determine the solubility of methyl 4-iodo-1H-pyrazole-3-carboxylate in a variety of solvents at a controlled temperature.

Materials:

-

Methyl 4-iodo-1H-pyrazole-3-carboxylate (solid)

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid methyl 4-iodo-1H-pyrazole-3-carboxylate to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

-

Equilibration:

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium has been reached.[10]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

-

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for determining solubility via the shake-flask method.

Predicted Solubility Profile and Rationale

While experimental data is pending, we can predict the likely solubility behavior of methyl 4-iodo-1H-pyrazole-3-carboxylate in various solvents based on its structure and the principles of solubility.

Table 2: Predicted Solubility of Methyl 4-iodo-1H-pyrazole-3-carboxylate in Common Solvents

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Water | 10.2 | Low | The nonpolar iodo and methyl groups will likely dominate, leading to poor aqueous solubility. |

| Ethanol | 5.2 | Moderate to High | The ability to act as both a hydrogen bond donor and acceptor, along with its moderate polarity, should allow for good solvation. |

| Methanol | 6.6 | Moderate to High | Similar to ethanol, its high polarity and hydrogen bonding capacity should facilitate dissolution. |

| Acetone | 5.1 | Moderate | A polar aprotic solvent that can act as a hydrogen bond acceptor, likely leading to reasonable solubility. |

| Dichloromethane | 3.1 | High | A polar aprotic solvent that should effectively solvate the molecule. |

| Ethyl Acetate | 4.4 | High | The ester functionality of the solvent can interact favorably with the ester group of the solute. |

| Hexane | 0.1 | Low | As a nonpolar solvent, it is unlikely to effectively solvate the polar regions of the molecule. |

Conclusion

The solubility of methyl 4-iodo-1H-pyrazole-3-carboxylate is a key parameter that will influence its application in research and development. This guide has provided a comprehensive overview of the theoretical principles governing its solubility and a detailed, validated protocol for its experimental determination. By following the methodologies outlined herein, researchers can generate reliable and reproducible solubility data, enabling the informed use of this compound in their work. The predictive framework offered will also aid in the rational selection of solvents for various applications, from chemical synthesis to formulation development.

References

- PubChem. (n.d.). methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information.

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from a non-public source.

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Retrieved from a non-public source.[11]

-

Jouyban, A., Fakhree, M. A., & Shayanfar, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. Retrieved from [Link]1]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from a non-public source.[10]

-

Dipòsit Digital de la Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. Retrieved from a non-public source.[9]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]5]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from a non-public source.[4]

-

GeeksforGeeks. (2021, September 16). Factors affecting Solubility. Retrieved from [Link]8]

-

Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]7]

-

PubChem. (n.d.). Methyl 4-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from a non-public source.[12]

-

Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from a non-public source.[2]

Sources

- 1. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate | C6H7IN2O2 | CID 11369118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. byjus.com [byjus.com]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Factors affecting Solubility - GeeksforGeeks [geeksforgeeks.org]

- 9. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. researchgate.net [researchgate.net]

- 12. Methyl 4-methyl-1H-pyrazole-3-carboxylate | C6H8N2O2 | CID 3467807 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR spectrum of methyl 4-iodo-1H-pyrazole-3-carboxylate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-iodo-1H-pyrazole-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of methyl 4-iodo-1H-pyrazole-3-carboxylate. Pyrazole derivatives are fundamental scaffolds in medicinal chemistry and materials science, making their unambiguous structural characterization paramount.[1] This document moves beyond a simple data report to offer a detailed predictive analysis based on first principles, a robust experimental protocol for data acquisition, and an expert interpretation of the expected spectral features. It is designed for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine and complex structural elucidation.

Part 1: Theoretical Framework and Spectral Prediction

A priori understanding of a molecule's expected ¹H NMR spectrum is crucial for efficient and accurate data interpretation. This predictive process is grounded in the molecule's electronic structure, geometry, and the potential for dynamic processes in solution.

Molecular Structure and Proton Environments

Methyl 4-iodo-1H-pyrazole-3-carboxylate (CAS 136944-79-1) possesses a distinct set of proton environments, each with a characteristic chemical shift and multiplicity.[2] The structure contains three unique proton signals: the N-H proton of the pyrazole ring, the C5-H proton on the aromatic ring, and the methyl (-OCH₃) protons of the ester group.

Predicted Chemical Shifts (δ)

-

N-H Proton: The chemical shift of the N-H proton in N-unsubstituted pyrazoles is highly variable and sensitive to solvent, concentration, and temperature. This is due to its involvement in intermolecular hydrogen bonding and chemical exchange.[3] In a non-hydrogen-bonding solvent like CDCl₃, it may be broad and appear between 9-12 ppm. In a hydrogen-bond accepting solvent like DMSO-d₆, it is often observed as a sharper peak in a more downfield region, potentially around 13 ppm.[4]

-

C5-H Proton: The single proton on the pyrazole ring is at the C5 position. In the parent pyrazole, the C3/C5 protons resonate around 7.6 ppm.[5] The presence of an iodine atom at the adjacent C4 position will exert a deshielding effect. Based on data for similar 4-iodo-1H-pyrazoles, this proton is expected to appear as a singlet in the range of 7.8-8.5 ppm.[6][7]

-

-OCH₃ Protons: The three protons of the methyl ester group are in a predictable, shielded environment. They are expected to resonate as a sharp singlet at approximately 3.8-4.0 ppm.[8]

Predicted Spin-Spin Coupling

For this molecule, the proton signals are predicted to be simple singlets. The C5-H proton has no adjacent protons within the typical three-bond coupling distance (³J).[9] Similarly, the methyl ester protons are isolated from other protons. While long-range coupling (e.g., ⁴J) across the pyrazole ring can occur, it is typically very small (<1 Hz) and often not resolved in standard ¹H NMR spectra.[10]

The Critical Influence of Prototropic Tautomerism

A key consideration for N-unsubstituted pyrazoles is the phenomenon of prototropic tautomerism, where the N-H proton can exist on either nitrogen atom. This dynamic equilibrium can significantly impact the NMR spectrum.

If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to signal averaging or significant peak broadening.[3] While the C3 and C5 positions in the parent compound become averaged, in this substituted molecule, the C5-H proton remains chemically distinct from the C3-ester group in both tautomers. However, the exchange can still broaden the C5-H and N-H signals. The choice of solvent and temperature can be used to manage this effect.[3]

Part 2: A Self-Validating Experimental Protocol

The following protocol is designed to produce a high-quality, interpretable ¹H NMR spectrum. The inclusion of specific solvent choices and checks constitutes a self-validating system.

Objective

To acquire a high-resolution ¹H NMR spectrum of methyl 4-iodo-1H-pyrazole-3-carboxylate to confirm its chemical structure and purity.

Instrumentation and Materials

-

Spectrometer: 400 MHz (or higher) NMR Spectrometer.[1]

-

Sample: 5-10 mg of methyl 4-iodo-1H-pyrazole-3-carboxylate.

-

Solvents: Deuterated dimethyl sulfoxide (DMSO-d₆) and Deuterated Chloroform (CDCl₃). The use of two different solvents helps validate peak assignments, particularly for the exchangeable N-H proton.

-

Internal Standard: Tetramethylsilane (TMS), typically included in the deuterated solvent.

-

Equipment: 5 mm NMR tubes, analytical balance, vials, and pipettes.

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh approximately 5 mg of the sample into a clean, dry vial.

-

Dissolution: Add ~0.6 mL of DMSO-d₆ to the vial. DMSO-d₆ is the preferred initial solvent as its hydrogen-bond accepting nature slows down the exchange of the N-H proton, resulting in a sharper signal.[3]

-

Transfer: Vortex the vial to ensure complete dissolution, then transfer the solution into a 5 mm NMR tube.

-

Parallel Sample (Optional but Recommended): Prepare a second sample in CDCl₃ to observe the spectrum in a non-polar aprotic environment.

Data Acquisition Workflow

-

Standard Parameters:

-

Spectral Width: -2 to 16 ppm

-

Pulse Angle: 30-45°

-

Acquisition Time: ~4 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 16-32 (adjust for signal-to-noise)

-

-

Confirmatory Experiment (D₂O Exchange):

-

Acquire the initial spectrum in DMSO-d₆.

-

Add one drop of deuterium oxide (D₂O) to the NMR tube.

-

Shake gently and re-acquire the spectrum.

-

The signal corresponding to the N-H proton will diminish or disappear entirely due to proton-deuterium exchange, confirming its assignment.

-

Part 3: Data Interpretation and Summary

The acquired spectrum should be processed and analyzed to confirm the presence of the expected signals.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted δ (ppm) in DMSO-d₆ | Multiplicity | Integration | Notes |

| N1-H | ~13.0 (broad) | Singlet (broad) | 1H | Position is highly solvent and concentration-dependent. Will exchange with D₂O. |

| C5-H | 8.0 - 8.5 | Singlet | 1H | Aromatic proton, deshielded by the pyrazole ring and adjacent iodine. |

| -OCH₃ | ~3.9 | Singlet | 3H | Characteristic signal for a methyl ester. |

Discussion of Expected Spectrum

The ¹H NMR spectrum of methyl 4-iodo-1H-pyrazole-3-carboxylate is expected to be relatively simple and diagnostic. The presence of three distinct singlets with an integration ratio of 1:1:3 is the primary signature of this molecule.

-

The downfield broad singlet (~13.0 ppm) is characteristic of the acidic N-H proton. Its broadness is a result of exchange dynamics and quadrupolar coupling from the ¹⁴N nucleus. Its disappearance upon D₂O addition provides unequivocal proof of its identity.

-

The aromatic singlet (8.0-8.5 ppm) confirms the presence of a single proton on the pyrazole ring and its position at C5, adjacent to the electron-withdrawing iodine atom.

-

The upfield singlet (~3.9 ppm) with an integral of 3H is the unmistakable signal for the methyl ester group, confirming the carboxylate functionality.

The absence of any other signals in the aromatic or aliphatic regions would confirm the high purity of the sample. This combination of theoretical prediction, a robust experimental plan, and clear interpretation guidelines provides a powerful framework for the structural verification of this important heterocyclic compound.

References

-

ResearchGate. ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [diagram]. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information for Nanocrystalline CdS thin film... Available from: [Link]

-

Elguero, J., et al. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Available from: [Link]

-

ResearchGate. The ¹H NMR spectrum of pyrazole in a nematic phase. Available from: [Link]

-

ResearchGate. ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [diagram]. Available from: [Link]

-

Begtrup, M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC. Available from: [Link]

-

Pop, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available from: [Link]

-

ResearchGate. Table 2. ¹H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Available from: [Link]

-

Semantic Scholar. A theoretical study of multinuclear coupling constants in pyrazoles. Available from: [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. Available from: [Link]

-

ResearchGate. Structures and tautomerism of substituted pyrazoles studied in... [diagram]. Available from: [Link]

-

Zeitschrift für Naturforschung B. (2011). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Available from: [Link]

-

Semantic Scholar. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Available from: [Link]

-

Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]

-

Kaunas University of Technology. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

-

MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

-

ResearchGate. Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. Available from: [Link]

-

YouTube. (2023). NMR 5: Coupling Constants. Available from: [Link]

-

ChemUniverse. METHYL 4-IODO-1H-PYRAZOLE-3-CARBOXYLATE [P46671]. Available from: [Link]

-

PubChem. 4-Iodopyrazole. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

Subject: 13C NMR Analysis of Methyl 4-iodo-1H-pyrazole-3-carboxylate

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Abstract

Methyl 4-iodo-1H-pyrazole-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its structural integrity is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as the definitive tool for its characterization. This guide provides a comprehensive, in-depth analysis of the 13C NMR spectrum of this compound. We will dissect the theoretical underpinnings that govern the chemical shifts, present a field-proven experimental protocol, and offer a detailed, atom-by-atom assignment of the carbon signals. This document is designed to bridge theory with practical application, empowering researchers to confidently interpret their own analytical data.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole ring is a privileged scaffold in drug discovery, appearing in a multitude of approved drugs and clinical candidates. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it an attractive component for designing molecules that interact with biological targets. Methyl 4-iodo-1H-pyrazole-3-carboxylate, in particular, is a highly functionalized intermediate. The iodine atom at the C4 position provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, while the methyl ester at C3 offers a site for amide bond formation or hydrolysis.[1] Given its role as a critical synthetic precursor, unambiguous structural verification is not merely procedural—it is a cornerstone of synthetic success and downstream project viability. 13C NMR spectroscopy provides an unparalleled, high-resolution fingerprint of the carbon skeleton, making it an indispensable quality control and characterization technique.

Foundational Principles: Predicting the 13C NMR Spectrum

The chemical shift (δ) of a carbon nucleus in 13C NMR is exquisitely sensitive to its local electronic environment. In methyl 4-iodo-1H-pyrazole-3-carboxylate, several key structural features dictate the expected spectrum:

-

The Pyrazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms, which are more electronegative than carbon. This generally leads to a deshielding effect on the adjacent carbon atoms (C3 and C5) compared to a simple cyclopentadiene ring.[2][3]

-

The Carboxylate Group (-COOCH₃): The C3 carbon is directly attached to a carbonyl group. The strong electron-withdrawing nature of the carbonyl deshields C3, shifting its resonance significantly downfield. The carbonyl carbon itself will appear in the characteristic ester region (typically 160-170 ppm). The methyl carbon of the ester (O-CH₃) will resonate in the typical range for carbons attached to an oxygen atom (around 50-60 ppm).[4][5]

-

The Iodine Substituent (-I): The most profound electronic influence on the pyrazole ring comes from the iodine atom at the C4 position. Halogens exert a complex influence on carbon chemical shifts. For iodine, the dominant factor is the "heavy-atom effect," which arises from spin-orbit coupling.[6] This effect induces a powerful shielding (upfield shift) on the directly attached carbon (ipso-carbon).[7][8] Therefore, the C4 signal is expected to be shifted dramatically upfield to a region not typically occupied by aromatic or heteroaromatic carbons.

Based on these principles, we can predict five distinct signals in the proton-decoupled 13C NMR spectrum, one for each unique carbon atom in the molecule.

Experimental Protocol: Acquiring High-Fidelity 13C NMR Data

The following protocol is a self-validating system designed for robust and reproducible data acquisition. The causality behind each step is explained to ensure a deep understanding of the methodology.

Sample Preparation

-

Analyte Weighing: Accurately weigh 15-25 mg of methyl 4-iodo-1H-pyrazole-3-carboxylate. Rationale: This concentration provides a good signal-to-noise ratio (S/N) within a reasonable acquisition time, balancing material consumption with data quality.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for pyrazoles due to its excellent solubilizing power and its ability to engage in hydrogen bonding with the N-H proton, which can sometimes sharpen signals.

-

Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and a homogeneous solution. A clear, particulate-free solution is critical for acquiring high-resolution spectra.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Standard Addition (Optional): Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Rationale: While modern spectrometers can reference the residual solvent peak, TMS provides an absolute, unambiguous reference point.

Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz or 500 MHz spectrometer.

-

Nucleus: ¹³C

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems). Rationale: Proton decoupling collapses C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet, which greatly aids in interpretation.

-

Solvent Lock: Lock the spectrometer on the deuterium signal of the solvent. Rationale: The lock signal corrects for magnetic field drift over the course of the experiment, ensuring high resolution.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. Rationale: Proper shimming is essential for achieving sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Spectral Width: 0 to 220 ppm. Rationale: This range comfortably covers all expected carbon resonances, from the shielded C4 to the deshielded carbonyl carbon.

-

Pulse Angle: 30 degrees. Rationale: A smaller flip angle allows for a shorter relaxation delay, increasing the number of scans possible in a given time without saturating the signals.

-

Relaxation Delay (d1): 2.0 seconds. Rationale: This delay allows for sufficient, though not necessarily complete, T1 relaxation of the carbon nuclei, particularly the slow-relaxing quaternary carbons.

-

Number of Scans (ns): 1024 to 2048 scans. Rationale: Due to the low natural abundance of ¹³C (1.1%), a large number of scans must be co-added to achieve an adequate S/N.

-

Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz followed by a Fourier transform. Rationale: This improves the S/N at the slight expense of resolution.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at 39.52 ppm).

Diagram: Experimental Workflow

Caption: A streamlined workflow for 13C NMR analysis.

Spectral Analysis and Peak Assignment

The analysis of the 13C NMR spectrum involves assigning each observed resonance to a specific carbon atom in the molecule. This assignment is based on established chemical shift theory, substituent effects, and comparison with data from related structures in the literature.[2][9]

Molecular Structure and Carbon Numbering

For clarity, the carbon atoms of methyl 4-iodo-1H-pyrazole-3-carboxylate are numbered as follows:

Caption: Structure of the target analyte with carbon numbering.

Predicted and Assigned Chemical Shifts

The following table summarizes the predicted chemical shift ranges and provides a definitive assignment for each carbon signal. The predicted ranges are derived from foundational NMR principles and literature data for analogous pyrazole structures.[1][3][4]

| Carbon Atom | Predicted δ (ppm) | Assignment Rationale & Supporting Evidence |

| C=O | 160 – 165 | Located in the characteristic downfield region for ester carbonyl carbons. This is a quaternary carbon, so its peak intensity will be lower than protonated carbons.[9] |

| C5 | 135 – 140 | This is a protonated aromatic carbon of the pyrazole ring. It is deshielded by the adjacent nitrogen atoms. Literature values for C5 in similar pyrazoles fall within this range.[1][2] |

| C3 | 142 – 148 | This quaternary carbon is deshielded by both the adjacent ring nitrogens and the directly attached electron-withdrawing carboxylate group, placing it further downfield than C5.[4] Its intensity will be low. |

| O-CH₃ | 50 – 55 | This signal corresponds to the methyl group of the ester. It is a protonated carbon attached to an electronegative oxygen atom, placing it in this well-established region.[4] |

| C4 | 60 – 70 | The signal for the carbon bearing the iodine atom. The powerful shielding "heavy-atom effect" of iodine dramatically shifts this signal upfield by approximately 30-40 ppm compared to an unsubstituted C4 pyrazole carbon (which would be ~105 ppm).[6][7][8] This unique, high-field position is the most distinctive feature of the spectrum. |

Conclusion

The 13C NMR spectrum of methyl 4-iodo-1H-pyrazole-3-carboxylate is a powerful diagnostic tool that provides unambiguous confirmation of its molecular structure. A successful analysis hinges on a combination of a robust experimental protocol and a thorough understanding of the substituent effects that govern the chemical shifts. The most notable feature is the profound upfield shift of the C4 carbon, a direct consequence of the heavy-atom effect from the iodine substituent. By following the detailed workflow and analytical logic presented in this guide, researchers and drug development professionals can confidently characterize this critical synthetic intermediate, ensuring the integrity of their chemical matter and the reliability of their subsequent research.

References

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Molecules, 26(13), 3808. Available at: [Link]

-

Laurence, C., et al. (2003). Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. The Journal of Physical Chemistry A, 107(19), 3659–3665. Available at: [Link]

-

Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686. Available at: [Link]

-

Elguero, J., et al. (1976). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Magnetic Resonance in Chemistry, 8(10), 536-537. Available at: [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from: [Link]

-

Alam, M. S., & El-Faham, A. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(10), 975-985. Available at: [Link]

-

Jones, A. J., & Kitching, W. (1972). Deshielding of Carbon-13 Nuclei by Attached Iodine Atoms. Solvent Effects on Carbon-13 Chemical Shifts in Alkyl Iodides. Journal of the Chemical Society, Chemical Communications, (10), 571-572. Available at: [Link]

-

Spyros, A., & Dais, P. (1989). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13C NMR study. Magnetic Resonance in Chemistry, 27(9), 815-822. Available at: [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Retrieved from: [Link]

-

Tormena, C. F., et al. (2018). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Magnetic Resonance in Chemistry, 56(10), 967-974. Available at: [Link]

-

University of Mississippi eGrove. (2021). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. Available at: [Link]

-

Royal Society of Chemistry. (2017). Supplementary Information for a related study. Available at: [Link]

-

Klimavičius, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]

-